In Vivo Hypoglycemic Activity of Leucodelphinidin Derivative Comparable to Glibenclamide
A leucodelphinidin derivative isolated from Ficus bengalensis bark demonstrated hypoglycemic efficacy closely similar to the sulfonylurea drug glibenclamide in both normal and alloxan-induced diabetic rat models at the tested doses, establishing leucodelphinidin as a flavonoid with glucose-lowering activity comparable to a clinically established pharmacological agent [1].
| Evidence Dimension | Hypoglycemic efficacy (blood glucose reduction) |
|---|---|
| Target Compound Data | Leucodelphinidin derivative at 250 mg/kg |
| Comparator Or Baseline | Glibenclamide (glyburide) at 2 mg/kg |
| Quantified Difference | Action closely similar to glibenclamide under identical test conditions; after glucose load, leucodelphinidin significantly active but less effective than glibenclamide |
| Conditions | Normal and alloxan-induced diabetic rats; in vivo comparative pharmacology study |
Why This Matters
This direct comparison against a clinical standard provides procurement justification for diabetes and metabolic disease researchers seeking flavonoids with validated in vivo efficacy.
- [1] Geetha BS, Mathew BC, Augusti KT. Hypoglycemic effects of leucodelphinidin derivative isolated from Ficus bengalensis (Linn). Indian J Physiol Pharmacol. 1994 Jul;38(3):220-2. View Source
